molecular formula C199H307N53O59S B13392716 H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH

H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH

Cat. No.: B13392716
M. Wt: 4418 g/mol
InChI Key: HAWSUONKNKRLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as aspartic acid, alanine, glutamic acid, phenylalanine, glycine, histidine, serine, valine, arginine, glutamine, lysine, leucine, methionine, and isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH” have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Utilized in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Employed in the production of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to initiate signaling cascades.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Peptides are similar to proteins but are shorter in length. They share common features with other bioactive peptides, such as:

    Insulin: A peptide hormone that regulates blood glucose levels.

    Oxytocin: A peptide involved in social bonding and reproductive behaviors.

    Glucagon: A peptide that raises blood glucose levels.

Compared to these peptides, “H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH” may have unique properties based on its specific amino acid sequence and structure.

Properties

Molecular Formula

C199H307N53O59S

Molecular Weight

4418 g/mol

IUPAC Name

5-[[1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C199H307N53O59S/c1-28-105(20)161(191(303)216-91-146(261)223-127(72-97(4)5)179(291)233-126(67-71-312-27)177(289)245-155(99(8)9)189(301)214-86-142(257)210-87-148(263)244-157(101(12)13)194(306)249-160(104(18)19)195(307)252-162(106(21)29-2)196(308)222-111(26)198(310)311)251-197(309)163(107(22)30-3)250-166(278)108(23)219-143(258)88-211-168(280)119(56-43-45-68-200)229-184(296)135(81-141(204)256)239-188(300)139(94-254)226-147(262)92-215-190(302)156(100(10)11)246-187(299)137(83-154(274)275)240-175(287)124(61-65-150(266)267)228-165(277)110(25)221-178(290)131(76-114-52-39-33-40-53-114)237-181(293)132(77-115-54-41-34-42-55-115)242-193(305)159(103(16)17)248-186(298)128(73-98(6)7)235-171(283)120(57-44-46-69-201)230-173(285)122(59-63-140(203)255)231-183(295)134(79-117-85-208-96-218-117)238-172(284)121(58-47-70-209-199(205)206)234-192(304)158(102(14)15)247-176(288)125(62-66-151(268)269)232-180(292)130(75-113-50-37-32-38-51-113)224-144(259)90-213-170(282)138(93-253)243-185(297)136(82-153(272)273)241-182(294)133(78-116-84-207-95-217-116)225-145(260)89-212-169(281)129(74-112-48-35-31-36-49-112)236-174(286)123(60-64-149(264)265)227-164(276)109(24)220-167(279)118(202)80-152(270)271/h31-42,48-55,84-85,95-111,118-139,155-163,253-254H,28-30,43-47,56-83,86-94,200-202H2,1-27H3,(H2,203,255)(H2,204,256)(H,207,217)(H,208,218)(H,210,257)(H,211,280)(H,212,281)(H,213,282)(H,214,301)(H,215,302)(H,216,303)(H,219,258)(H,220,279)(H,221,290)(H,222,308)(H,223,261)(H,224,259)(H,225,260)(H,226,262)(H,227,276)(H,228,277)(H,229,296)(H,230,285)(H,231,295)(H,232,292)(H,233,291)(H,234,304)(H,235,283)(H,236,286)(H,237,293)(H,238,284)(H,239,300)(H,240,287)(H,241,294)(H,242,305)(H,243,297)(H,244,263)(H,245,289)(H,246,299)(H,247,288)(H,248,298)(H,249,306)(H,250,278)(H,251,309)(H,252,307)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,272,273)(H,274,275)(H,310,311)(H4,205,206,209)

InChI Key

HAWSUONKNKRLRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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